(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Fragment-Based Drug Discovery Structural Biology Protein-Ligand Crystallography

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (CAS 850375-15-4) is a 1,2,3,4-tetrahydroquinoxaline derivative featuring a 6-aminomethyl substituent. This compound has been experimentally validated as a protein-binding fragment, with a solved X-ray crystal structure demonstrating its specific interaction with glutaryl-CoA dehydrogenase from Burkholderia pseudomallei (PDB: 3GQT).

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 850375-15-4
Cat. No. B1599458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
CAS850375-15-4
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCN(C2=C1C=CC(=C2)CN)C
InChIInChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3
InChIKeyTWGYATHIWDUKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (CAS 850375-15-4) for Rational Fragment-Based Drug Discovery


(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (CAS 850375-15-4) is a 1,2,3,4-tetrahydroquinoxaline derivative featuring a 6-aminomethyl substituent . This compound has been experimentally validated as a protein-binding fragment, with a solved X-ray crystal structure demonstrating its specific interaction with glutaryl-CoA dehydrogenase from Burkholderia pseudomallei (PDB: 3GQT) [1]. The tetrahydroquinoxaline scaffold has established structure-activity relationships (SAR) in neuronal NAD-boosting applications, where substituent identity and positioning critically modulate potency in the nanomolar range [2]. For procurement decisions, this compound represents a structurally defined, experimentally characterized fragment with documented ligand efficiency in a high-resolution protein-ligand complex [1].

Why Generic 1,2,3,4-Tetrahydroquinoxaline Analogs Cannot Substitute for CAS 850375-15-4


The 1,2,3,4-tetrahydroquinoxaline scaffold exhibits pronounced positional sensitivity where even minor structural deviations yield substantial activity changes. In a systematic SAR study of tetrahydroquinoxalines as neuronal NAD-boosting agents, potency varied dramatically from >10 µM to single-digit nM depending solely on the identity and positioning of substituents on the core scaffold [1]. Specifically, the presence and location of the 6-position substituent on the tetrahydroquinoxaline ring system is a critical determinant of biological activity, with removal or relocation to alternative positions (e.g., 5- or 7-position) resulting in substantial potency loss [1]. For CAS 850375-15-4, the 6-aminomethyl group provides a primary amine handle for further derivatization—a functional group absent in the unsubstituted core (1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, CAS 2427-06-7) . Additionally, analogs lacking the N1,N4-dimethyl substitution pattern exhibit fundamentally different protein recognition properties, as demonstrated in fragment-based crystallography where the precise N-alkylation pattern governs binding site occupancy and orientation [2].

Quantitative Differentiation Evidence: (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine vs. Structural Analogs


Fragment Binding Validation: X-ray Crystal Structure Confirms Specific Protein Engagement

CAS 850375-15-4 is one of the few 1,2,3,4-tetrahydroquinoxaline fragments with a publicly available, experimentally solved X-ray crystal structure confirming specific protein binding. The compound was co-crystallized with glutaryl-CoA dehydrogenase from Burkholderia pseudomallei at 2.55 Å resolution (PDB: 3GQT), revealing discrete electron density for the fragment within the protein binding pocket [1]. In contrast, the unsubstituted core analog (1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, CAS 2427-06-7) lacks any published co-crystal structure, providing no experimental binding evidence. This structural validation enables computational chemists to directly visualize binding mode, ligand efficiency, and potential vectors for fragment elaboration without requiring de novo crystallization efforts [2].

Fragment-Based Drug Discovery Structural Biology Protein-Ligand Crystallography

NAD-Boosting SAR: 6-Position Substitution is Critical for Nanomolar Potency

In a comprehensive SAR analysis of 1,2,3,4-tetrahydroquinoxaline derivatives as neuronal NAD-boosting agents, compounds bearing 6-position substituents demonstrated nanomolar potency in primary cortical neurons, whereas unsubstituted or alternatively substituted analogs exhibited substantially reduced activity [1]. Qualitative 3D-SAR modeling identified favorable steric, electrostatic, and hydrophobic features associated with NAD enhancement, with the 6-position identified as a critical pharmacophoric anchor point [1]. CAS 850375-15-4 possesses the 6-aminomethyl substituent that can serve as a synthetic handle for introducing diverse functionality at this validated position. Notably, selected lead compounds from this series demonstrated favorable in vitro DMPK properties, including good cell permeability and species-dependent metabolic stability in liver microsomes, with improved stability in human systems compared to rodent systems [1].

Neurodegeneration NAD Metabolism NMNAT2 Activation

Drug-Like Physicochemical Profile: Computed Properties Support CNS Penetration Potential

ACD/Labs Percepta predictions for CAS 850375-15-4 yield a calculated LogP of 0.63, polar surface area (PSA) of 33 Ų, and zero Rule of 5 violations . These values fall within optimal ranges for CNS penetration (CNS MPO desirability: LogP <3, PSA <90 Ų). For comparison, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-based PARP-1 inhibitors (a related quinoxaline scaffold) typically exhibit PSA >90 Ų due to additional carbonyl and sulfonamide moieties, limiting their blood-brain barrier permeability [1]. The low PSA of CAS 850375-15-4 coupled with moderate lipophilicity (LogP 0.63) suggests favorable passive diffusion across biological membranes, while the primary amine (pKa ~9-10) enables salt formation for solubility optimization .

CNS Drug Discovery ADME Prediction Medicinal Chemistry

Fragment Growth Vector: Primary Amine Enables Diverse Chemical Derivatization

The 6-aminomethyl substituent of CAS 850375-15-4 provides a reactive primary amine handle that is absent in the core scaffold (CAS 2427-06-7) and most commercially available tetrahydroquinoxaline analogs . This amine can be directly functionalized via amide coupling, reductive amination, sulfonamide formation, or urea synthesis—standard transformations in medicinal chemistry—enabling rapid parallel library synthesis without requiring pre-functionalization of the aromatic ring. In contrast, analogs such as 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 857283-87-5) and 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 844891-14-1) offer alternative synthetic handles (nitrile, carboxylic acid) that require distinct reaction conditions [1][2]. The primary amine of CAS 850375-15-4 enables orthogonal protection strategies and compatibility with a broader range of coupling partners compared to these alternatives .

Fragment Elaboration Parallel Synthesis Medicinal Chemistry

Validated Research Applications for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (CAS 850375-15-4)


Fragment-Based Drug Discovery: Glutaryl-CoA Dehydrogenase Inhibitor Optimization

CAS 850375-15-4 is an ideal starting point for structure-guided optimization of glutaryl-CoA dehydrogenase inhibitors, leveraging the existing 2.55 Å co-crystal structure (PDB: 3GQT) for rational fragment elaboration [1]. The solved binding mode reveals specific interactions between the tetrahydroquinoxaline core and the enzyme active site, enabling computational chemists to perform virtual screening of potential growth vectors without requiring de novo crystallization [1]. The 6-aminomethyl substituent provides a tractable vector for introducing diversity while maintaining the validated core binding orientation . This scaffold is particularly relevant for programs targeting metabolic disorders or developing antimicrobial agents against Burkholderia pseudomallei, the causative agent of melioidosis [1].

Neuronal NAD-Boosting Agent Development: 6-Position Pharmacophore Elaboration

CAS 850375-15-4 serves as a validated starting scaffold for developing neuronal NAD-boosting agents targeting neurodegeneration [1]. Systematic SAR studies demonstrate that 6-position substitution on the 1,2,3,4-tetrahydroquinoxaline core is critical for achieving nanomolar potency in primary cortical neurons [1]. The 6-aminomethyl group of CAS 850375-15-4 provides a direct synthetic entry point for installing diverse substituents at this pharmacophoric position via amide bond formation, sulfonamide coupling, or reductive amination . This approach enables rapid parallel synthesis of focused libraries designed to explore the steric, electrostatic, and hydrophobic requirements identified in 3D-SAR models [1].

Computational Chemistry: Validated Docking Scaffold for Virtual Screening

The availability of a high-quality experimental co-crystal structure (PDB: 3GQT, resolution 2.55 Å) for CAS 850375-15-4 makes this compound an excellent reference ligand for docking studies and pharmacophore modeling [1]. Computational chemists can use the validated binding pose to define receptor-based pharmacophore queries, perform ensemble docking, or benchmark scoring functions against a known binder [1]. The compound's moderate molecular weight (191.28 Da) and favorable predicted physicochemical properties (LogP 0.63, PSA 33 Ų) also make it suitable for generating reliable pose predictions without excessive conformational sampling requirements.

Chemical Biology: Primary Amine Handle for Bioconjugation and Probe Synthesis

The 6-aminomethyl primary amine of CAS 850375-15-4 enables straightforward conjugation to fluorophores, biotin, or affinity tags via standard amide coupling chemistry [1]. This functionality is absent in the unsubstituted core scaffold (CAS 2427-06-7) . For chemical biology applications requiring target engagement validation—such as cellular thermal shift assays (CETSA) or pull-down experiments—the primary amine provides a single, defined attachment point that does not require harsh aromatic functionalization. Additionally, the validated binding to glutaryl-CoA dehydrogenase (PDB: 3GQT) provides a positive control system for optimizing bioconjugate linker length and composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.